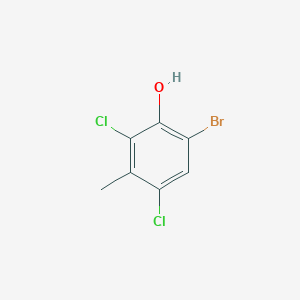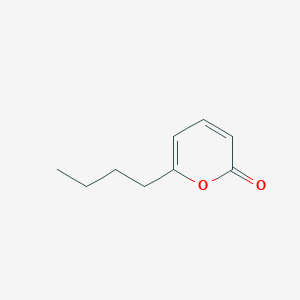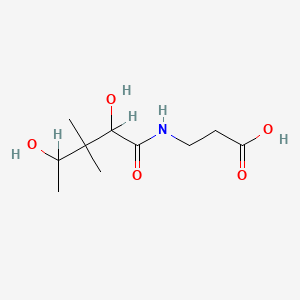
omega-Methyl pantothenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of omega-Methyl pantothenic acid typically involves the chemical modification of pantothenic acid. One common method includes the methylation of the omega position of pantothenic acid using methylating agents under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound can involve microbial fermentation processes. Metabolic engineering of microorganisms, such as Escherichia coli, has been employed to produce pantothenic acid and its derivatives on a large scale. This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Omega-Methyl pantothenic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Omega-Methyl pantothenic acid has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects in treating pantothenic acid deficiency and related metabolic disorders.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and nutritional supplements.
Wirkmechanismus
The mechanism of action of omega-Methyl pantothenic acid involves its conversion to coenzyme A (CoA) within the body. Coenzyme A is a critical cofactor in numerous enzymatic reactions, including the synthesis and oxidation of fatty acids, and the metabolism of carbohydrates and proteins. The molecular targets and pathways involved include the tricarboxylic acid cycle, fatty acid synthesis, and the synthesis of neurotransmitters and steroid hormones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to omega-Methyl pantothenic acid include:
Pantothenic acid: The parent compound, essential for CoA synthesis.
Calcium pantothenate: A more stable form of pantothenic acid used in supplements.
Panthenol: An alcohol analog of pantothenic acid used in cosmetics.
Uniqueness
This compound is unique due to its specific methylation, which can alter its biochemical properties and potential therapeutic applications. This modification can enhance its stability and bioavailability compared to other forms of pantothenic acid .
Eigenschaften
CAS-Nummer |
2545-82-6 |
|---|---|
Molekularformel |
C10H19NO5 |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
3-[(2,4-dihydroxy-3,3-dimethylpentanoyl)amino]propanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-6(12)10(2,3)8(15)9(16)11-5-4-7(13)14/h6,8,12,15H,4-5H2,1-3H3,(H,11,16)(H,13,14) |
InChI-Schlüssel |
LMVBDQSHTURIFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)C(C(=O)NCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


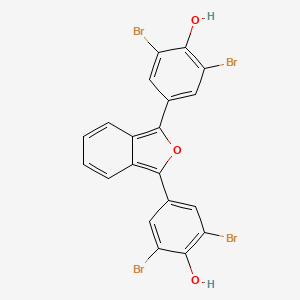
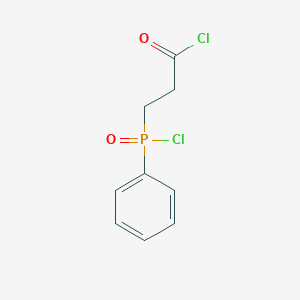
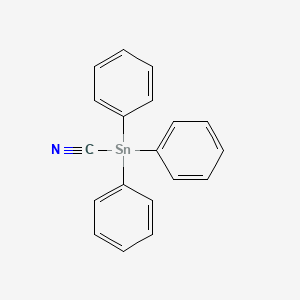


![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)


![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)


